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Compound of Interest

Compound Name: 11-Hydroxyrankinidine

Cat. No.: B12429737 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxyrankinidine is a complex indole alkaloid belonging to the Gelsemium family of

natural products.[1][2] These compounds are known for their intricate polycyclic structures and

significant biological activities.[2] The precise determination of their molecular structure is a

critical step in understanding their mechanism of action and potential for drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous structure elucidation of such novel natural products.[3][4][5] This application note

provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D)

NMR techniques to determine the structure of 11-Hydroxyrankinidine.

Proposed Structure of 11-Hydroxyrankinidine

While extensive data for 11-Hydroxyrankinidine is not widely published, based on its

nomenclature and the known structure of rankinidine, a proposed structure is used for the

purpose of this instructional note. Rankinidine is an oxindole alkaloid isolated from Gelsemium

rankinii.[1] The "11-Hydroxy" prefix suggests the addition of a hydroxyl group at the 11th

position of the rankinidine scaffold.
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The following tables summarize the hypothetical, yet characteristic, ¹H and ¹³C NMR data for

the proposed structure of 11-Hydroxyrankinidine. This data is representative of what would

be expected for an alkaloid of this type, dissolved in a suitable deuterated solvent such as

CDCl₃ and acquired on a high-field NMR spectrometer (e.g., 500 MHz).

Table 1: Hypothetical ¹H NMR Data for 11-Hydroxyrankinidine (500 MHz, CDCl₃)

Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-9 7.25 d 7.5 1H

H-10 6.90 t 7.5 1H

H-12 6.85 d 7.5 1H

H-3 4.10 m 1H

H-5 3.80 m 2H

H-14 3.50 dd 12.0, 4.0 1H

H-15 2.80 m 1H

H-16 2.60 m 1H

H-17 1.90, 1.75 m 2H

H-18 (CH₃) 1.20 t 7.0 3H

H-19 5.90 ddd 17.0, 10.5, 8.0 1H

H-20 (vinyl) 5.25 d 17.0 1H

H-20 (vinyl) 5.20 d 10.5 1H

N-CH₂ 3.10, 2.90 m 2H

11-OH 5.50 br s 1H

Table 2: Hypothetical ¹³C NMR Data for 11-Hydroxyrankinidine (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm) Carbon Type (DEPT)

C-2 180.5 C

C-3 70.2 CH

C-5 55.4 CH₂

C-6 50.1 CH₂

C-7 82.3 C

C-8 140.1 C

C-9 125.8 CH

C-10 122.5 CH

C-11 155.0 C-OH

C-12 110.2 CH

C-13 135.6 C

C-14 65.7 CH

C-15 45.3 CH

C-16 60.8 CH

C-17 35.1 CH₂

C-18 (CH₃) 14.2 CH₃

C-19 138.9 CH

C-20 118.5 CH₂

N-CH₂ 48.9 CH₂

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation
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Compound: 5-10 mg of purified 11-Hydroxyrankinidine.

Solvent: 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS)

as an internal standard.

Procedure: Dissolve the sample completely in the deuterated solvent in a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

2. 1D NMR Spectroscopy

¹H NMR:

Spectrometer: 500 MHz NMR spectrometer.

Pulse Program: Standard single-pulse experiment (zg30).

Spectral Width: 12 ppm.

Acquisition Time: 2.7 s.

Relaxation Delay: 2.0 s.

Number of Scans: 16.

Processing: Fourier transform with an exponential window function (line broadening of 0.3

Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the

TMS signal at 0.00 ppm.

¹³C NMR and DEPT:

Spectrometer: 125 MHz (on a 500 MHz instrument).

Pulse Program: Proton-decoupled experiment (zgpg30). For DEPT, use standard DEPT-

135, DEPT-90, and DEPT-45 pulse programs.

Spectral Width: 240 ppm.

Acquisition Time: 1.1 s.
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Relaxation Delay: 2.0 s.

Number of Scans: 1024 or more, depending on sample concentration.

Processing: Fourier transform with an exponential window function (line broadening of 1.0

Hz). Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

3. 2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.[6]

Pulse Program: Standard COSY90 or DQF-COSY.

Data Points: 2048 (F2) x 256 (F1).

Spectral Width: 10 ppm in both dimensions.

Number of Scans: 4-8 per increment.

Processing: Apply a sine-bell window function in both dimensions and perform a 2D

Fourier transform. Symmetrize the resulting spectrum.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[7][8]

Pulse Program: Edited HSQC with gradient selection (hsqcedetgpsisp2.3).

Data Points: 2048 (F2) x 256 (F1).

Spectral Width: 10 ppm (¹H) x 180 ppm (¹³C).

Number of Scans: 8-16 per increment.

¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
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Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier

transform.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations,

which is crucial for connecting different spin systems and identifying quaternary carbons.

[7][9]

Pulse Program: HMBC with gradient selection (hmbcgplpndqf).

Data Points: 2048 (F2) x 256 (F1).

Spectral Width: 10 ppm (¹H) x 220 ppm (¹³C).

Number of Scans: 16-32 per increment.

Long-range J(C,H) Coupling Constant: Optimized for an average of 8 Hz.

Processing: Apply a sine-bell window function in both dimensions and perform a 2D

Fourier transform.

Mandatory Visualizations
Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of 11-
Hydroxyrankinidine using the acquired NMR data.
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Data Acquisition

Data Analysis & Interpretation

Finalization
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NMR data acquisition and analysis workflow.
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Interpretation of Key 2D NMR Correlations

The following diagram illustrates the key HMBC and COSY correlations that would be essential

in piecing together the core structure of 11-Hydroxyrankinidine.

Key 2D NMR correlations for structure assembly.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments

provides a powerful and comprehensive dataset for the de novo structure elucidation of

complex natural products like 11-Hydroxyrankinidine. By systematically analyzing the

chemical shifts, coupling constants, and correlation cross-peaks, it is possible to piece together

the complete molecular skeleton, including the relative stereochemistry. The protocols and data

presented in this note serve as a practical guide for researchers engaged in the structural

analysis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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